molecular formula C15H14N2O B2405940 [4-(Benzimidazol-1-ylmethyl)phenyl]methanol CAS No. 1710935-18-4

[4-(Benzimidazol-1-ylmethyl)phenyl]methanol

Cat. No. B2405940
CAS RN: 1710935-18-4
M. Wt: 238.29
InChI Key: BZZVEQIHURWLCW-UHFFFAOYSA-N
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Description

“[4-(Benzimidazol-1-ylmethyl)phenyl]methanol” is a chemical compound with the molecular formula C15H14N2O . It is a benzimidazole derivative, a class of compounds known for their wide range of pharmacological properties .


Molecular Structure Analysis

Benzimidazoles are heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene ring fused to a five-membered imidazole moiety . The specific molecular structure of “this compound” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Copper(II) Complexes and Magnetic Interactions

A study by Mansour (2013) investigated the reaction of a similar benzimidazole derivative with copper(II) acetate, leading to the formation of a copper(II) complex. This complex exhibited significant anti-ferromagnetic interactions due to its molecular structure, suggesting potential applications in magnetic materials research (Mansour, 2013).

Synthesis of Benzimidazoles

Park et al. (2014) developed an environmentally-friendly method for synthesizing benzimidazoles, an important structural motif in various applications, using methanol and visible light. This method could be applied for the synthesis of derivatives like [4-(Benzimidazol-1-ylmethyl)phenyl]methanol (Park, Jung, & Cho, 2014).

Palladium(II) and Platinum(II) Complexes

Research by Ghani and Mansour (2011) focused on synthesizing Pd(II) and Pt(II) complexes containing benzimidazole ligands. These complexes were studied for their potential as anticancer compounds, highlighting the role of benzimidazole derivatives in medicinal chemistry (Ghani & Mansour, 2011).

Synthesis of Benzimidazo[1,2-c][1,2,3]thiadiazoles

Tumkevičius et al. (2003) explored the synthesis of a novel ring system, benzimidazo[1,2-c][1,2,3]thiadiazoles, from (1-Amino-1H-benzimidazol-2-yl)methanol. Such research highlights the versatility of benzimidazole derivatives in synthesizing new chemical structures (Tumkevičius et al., 2003).

PH Sensing in Basic Conditions

Rahman et al. (2018) synthesized an amidoxime containing benzimidazole derivative and studied its photophysical behavior, demonstrating its potential for pH sensing under basic conditions in solvents like methanol and DMSO (Rahman, Bhowmick, Nurnabi, & Molla, 2018).

Antimicrobial and Cytotoxicity Studies

Shankar et al. (2018) synthesized benzimidazole derivatives and evaluated their antimicrobial activity and cytotoxicity, contributing to the field of antimicrobial research (Shankar et al., 2018).

Future Directions

Benzimidazole derivatives, including “[4-(Benzimidazol-1-ylmethyl)phenyl]methanol”, have shown promising applications in biological and clinical studies . Future research could focus on exploring its potential therapeutic uses and improving its synthesis methods.

properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-10-13-7-5-12(6-8-13)9-17-11-16-14-3-1-2-4-15(14)17/h1-8,11,18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZVEQIHURWLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1710935-18-4
Record name {4-[(1H-1,3-benzodiazol-1-yl)methyl]phenyl}methanol
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